molecular formula C20H24N2O2 B267115 N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide

N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide

Cat. No. B267115
M. Wt: 324.4 g/mol
InChI Key: RVVMZEKNVYSVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide, commonly known as compound 25, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Compound 25 is a small molecule inhibitor that targets specific enzymes or proteins in cells. The exact mechanism of action of compound 25 is still under investigation, but it is believed to inhibit the activity of certain kinases or phosphatases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound 25 has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. In cancer research, compound 25 has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In diabetes research, compound 25 has been shown to improve insulin sensitivity and glucose metabolism, as well as reduce inflammation. In Alzheimer's disease research, compound 25 has been found to inhibit the aggregation of amyloid beta peptides and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

Compound 25 has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes or proteins. However, there are also some limitations to using compound 25 in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on compound 25, including its potential use in combination therapy for cancer, its effects on other cellular processes beyond cell proliferation and apoptosis, and its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to investigate the safety and efficacy of compound 25 in human clinical trials.

Synthesis Methods

Compound 25 can be synthesized through a multi-step process, starting with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 3-amino-N-isopropylbenzamide in the presence of a base to yield N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Compound 25 has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, compound 25 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In diabetes research, compound 25 has been found to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, compound 25 has been investigated for its ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

Product Name

N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-propan-2-yl-3-[(4-propan-2-ylbenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)22-18-7-5-6-17(12-18)20(24)21-14(3)4/h5-14H,1-4H3,(H,21,24)(H,22,23)

InChI Key

RVVMZEKNVYSVNB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.